molecular formula C46H57N13O12 B12399953 STING agonist-20-Ala-amide-PEG2-C2-NH2

STING agonist-20-Ala-amide-PEG2-C2-NH2

Cat. No.: B12399953
M. Wt: 984.0 g/mol
InChI Key: SMHIUUMWALWYLI-DRUWVYPFSA-N
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Description

STING agonist-20-Ala-amide-PEG2-C2-NH2: is an active scaffold that includes a stimulator of interferon genes (STING). This compound is utilized in the synthesis of immune-stimulating antibody conjugates (ISACs) and is primarily used in cancer research .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of STING agonist-20-Ala-amide-PEG2-C2-NH2 involves multiple steps, including the incorporation of polyethylene glycol (PEG) and amino acid residues. The exact synthetic route and reaction conditions are proprietary and typically involve specialized reagents and catalysts .

Industrial Production Methods: Industrial production of this compound is carried out under controlled conditions to ensure high purity and yield. This involves large-scale synthesis using automated systems and stringent quality control measures .

Chemical Reactions Analysis

Types of Reactions: STING agonist-20-Ala-amide-PEG2-C2-NH2 undergoes various chemical reactions, including:

Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The conditions vary depending on the desired reaction and include specific temperatures, solvents, and catalysts .

Major Products: The major products formed from these reactions depend on the specific reaction conditions and reagents used. These products are typically intermediates or derivatives of this compound .

Scientific Research Applications

STING agonist-20-Ala-amide-PEG2-C2-NH2 has a wide range of scientific research applications, including:

Mechanism of Action

STING agonist-20-Ala-amide-PEG2-C2-NH2 exerts its effects by stimulating the STING pathway. This activation leads to the production of interferons and other cytokines, which play a crucial role in the immune response. The molecular targets include STING receptors, and the pathways involved are related to innate immunity and inflammation .

Comparison with Similar Compounds

  • STING agonist-20-Ala-amide-PEG2-C2-NH2 TFA
  • Other STING agonists

Comparison: this compound is unique due to its specific structure, which allows for targeted activation of the STING pathway. Compared to other STING agonists, it offers a distinct balance of efficacy and safety, making it a valuable tool in cancer research and immunotherapy .

Properties

Molecular Formula

C46H57N13O12

Molecular Weight

984.0 g/mol

IUPAC Name

3-[6-carbamoyl-3-[(E)-4-[6-carbamoyl-2-[(4-ethyl-2-methyl-1,3-oxazole-5-carbonyl)amino]imidazo[4,5-b]pyridin-3-yl]but-2-enyl]-2-[(4-ethyl-2-methyl-1,3-oxazole-5-carbonyl)amino]benzimidazol-4-yl]oxypropyl (2S)-2-[3-[2-(2-aminoethoxy)ethoxy]propanoylamino]propanoate

InChI

InChI=1S/C46H57N13O12/c1-6-30-37(70-26(4)52-30)42(63)56-45-54-32-21-28(39(48)61)23-34(68-15-10-16-69-44(65)25(3)51-35(60)11-17-66-19-20-67-18-12-47)36(32)58(45)13-8-9-14-59-41-33(22-29(24-50-41)40(49)62)55-46(59)57-43(64)38-31(7-2)53-27(5)71-38/h8-9,21-25H,6-7,10-20,47H2,1-5H3,(H2,48,61)(H2,49,62)(H,51,60)(H,54,56,63)(H,55,57,64)/b9-8+/t25-/m0/s1

InChI Key

SMHIUUMWALWYLI-DRUWVYPFSA-N

Isomeric SMILES

CCC1=C(OC(=N1)C)C(=O)NC2=NC3=C(N2C/C=C/CN4C5=C(C=C(C=N5)C(=O)N)N=C4NC(=O)C6=C(N=C(O6)C)CC)C(=CC(=C3)C(=O)N)OCCCOC(=O)[C@H](C)NC(=O)CCOCCOCCN

Canonical SMILES

CCC1=C(OC(=N1)C)C(=O)NC2=NC3=C(N2CC=CCN4C5=C(C=C(C=N5)C(=O)N)N=C4NC(=O)C6=C(N=C(O6)C)CC)C(=CC(=C3)C(=O)N)OCCCOC(=O)C(C)NC(=O)CCOCCOCCN

Origin of Product

United States

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